molecular formula C7H8BrClN2O2 B2525313 3-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride CAS No. 1909315-96-3

3-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride

Cat. No. B2525313
M. Wt: 267.51
InChI Key: KRVQLQCSGKJYQU-UHFFFAOYSA-N
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Description

The compound "3-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. One approach involves the use of Brønsted acidic ionic liquids as catalysts for the one-pot synthesis of substituted imidazoles under solvent-free conditions, which offers excellent yields and an environmentally friendly profile . Although the specific synthesis of "3-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride" is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be elucidated using spectroscopic methods such as NMR and HRMS . Additionally, X-ray crystallography can confirm the structures of synthesized compounds, providing detailed insights into their molecular geometry . Theoretical calculations, including DFT and TD-DFT methods, can further support the structural analysis by predicting the electronic properties and intermolecular interactions of these compounds .

Chemical Reactions Analysis

Imidazole derivatives can undergo various functionalization reactions. For instance, the reaction of acid chlorides with amines can lead to the formation of amides or other heterocyclic compounds depending on the reaction conditions . The synthesis of "3-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride" might involve similar functionalization steps, although the specific reactions are not described in the provided data.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. These properties are crucial for determining the compound's suitability for various applications, including pharmaceuticals. The biological activities, such as insecticidal and fungicidal properties, are also important aspects of the chemical properties analysis .

Scientific Research Applications

Synthesis of Novel Heterocyclic Structures

N-Alkyl(aryl)-3-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxamides, derived from the interaction with hydrazine hydrate, have been pivotal in synthesizing substituted 3H,4H,6H,7H,8H-pyrrolo[2,1-h]purin-4-ones, their thione analogs, and 1,2,3,6,7,8-hexahydro-4H-pyrrolo[2′,1′:2,3]imidazo[4,5-d]-[1,3,2]diazaphosphinine derivatives. These compounds represent significant advancements in the field of organic chemistry, providing new avenues for exploring heterocyclic chemistry and its applications in drug discovery and development (Chumachenko, Shablykin, & Brovarets, 2013).

Antibacterial and Antifungal Activity

A series of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts exhibit significant antibacterial and antifungal activity. These compounds, synthesized from 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles and various alkylating reagents, have shown broad-spectrum activity against pathogens such as Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Cryptococcus neoformans. This highlights the potential of these compounds in developing new antimicrobial agents, a critical need in the era of increasing antibiotic resistance (Demchenko et al., 2021).

Novel Synthetic Pathways

The development of novel and practical synthetic routes for imidazol[1,5-a]indoles and pyrrolo[1,2-c]imidazoles through N-H functionalization showcases the versatility of related compounds in medicinal chemistry. These compounds can serve as heterocyclic scaffolds or as building blocks for constructing diverse classes of potentially therapeutic agents, emphasizing their importance in drug design and discovery processes (Rao, Shajan, & Reddy, 2019).

Luminescent Heterotetracyclic Frameworks

The synthesis of luminescent heterotetracyclic frameworks through copper-catalyzed intramolecular C arylation of pyrrolylimidazolium salts indicates the potential for developing new materials with unique optical properties. These materials, possessing high quantum yields, are promising for applications in materials science, including organic light-emitting diodes (OLEDs) and other photonic devices (Tomashenko, Novikov, & Khlebnikov, 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating it may be harmful if swallowed . The precautionary statements associated with it include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, and if swallowed, calling a poison center or doctor if feeling unwell .

Future Directions

The future directions for “3-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride” and similar compounds could involve further exploration of their therapeutic potential. Given the broad range of biological activities exhibited by imidazole compounds , they could be valuable in the development of new drugs for various conditions.

properties

IUPAC Name

3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2.ClH/c8-6-5(7(11)12)9-4-2-1-3-10(4)6;/h1-3H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVQLQCSGKJYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=C(N2C1)Br)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride

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